2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate
Description
This compound (IUPAC name: 4-((2-(2-(Naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methylbenzoate) is a hydrazone derivative featuring a 1-naphthylamino-oxoacetyl hydrazono moiety linked to a 2-methoxy-4-methylbenzoate ester. Its structure includes an (E)-configured hydrazone group, critical for molecular rigidity and electronic conjugation. The compound is identified by MDL number MFCD08282173 .
Properties
CAS No. |
765281-31-0 |
|---|---|
Molecular Formula |
C28H23N3O5 |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C28H23N3O5/c1-18-10-13-21(14-11-18)28(34)36-24-15-12-19(16-25(24)35-2)17-29-31-27(33)26(32)30-23-9-5-7-20-6-3-4-8-22(20)23/h3-17H,1-2H3,(H,30,32)(H,31,33)/b29-17+ |
InChI Key |
NEQFUKUAWCFGSU-STBIYBPSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC4=CC=CC=C43)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC4=CC=CC=C43)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate typically involves multiple steps. One common method includes the reaction of 2-methoxy-4-formylphenyl 4-methylbenzoate with 1-naphthylamine in the presence of an oxidizing agent to form the hydrazone intermediate. This intermediate is then reacted with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The hydrazone moiety can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-methoxy-4-formylphenyl 4-methylbenzoate, while reduction of the hydrazone moiety can produce 2-methoxy-4-((E)-{[(1-naphthylamino)acetyl]amino}methyl)phenyl 4-methylbenzoate .
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate involves its interaction with specific molecular targets. The compound’s hydrazone moiety can form hydrogen bonds with biological macromolecules, potentially inhibiting their function. Additionally, the naphthylamino group may interact with cellular receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzoate Group
The target compound’s 4-methylbenzoate group distinguishes it from analogs with different substituents:
- 3,4-Dichlorobenzoate derivative (): Substitution with electron-withdrawing chlorine atoms enhances polarity and may improve binding to hydrophobic pockets in biological targets. The dichloro variant (C27H19Cl2N3O5) has a molecular weight of 536.365 and is used in crystallographic studies .
- This modification is relevant for pharmacokinetic optimization .
- 2-Methylbenzoate derivative (): Ortho-substitution introduces steric hindrance, which could reduce rotational freedom and affect packing in crystal lattices .
Table 1: Substituent Effects on Benzoate Analogs
Modifications to the Hydrazono Core
- Naphthyl vs. Aryl Substituents : The 1-naphthyl group in the target compound provides extended π-conjugation compared to phenyl analogs (e.g., , which substitutes 1-naphthyl with 4-ethylphenyl). This could enhance UV-vis absorption properties or interaction with aromatic residues in enzymes .
- Hydrazono-Linked Thiazolidinones (): Compounds like (2E)-methyl 2-(2-(2-((1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy)acetyl)hydrazono)-4-oxothiazolidin-5-ylidene)acetate demonstrate the pharmacological versatility of hydrazones, showing antimicrobial activity (MIC 0.19 μg/mL against S. aureus in related pyrazole derivatives) .
Computational and Crystallographic Studies
- DFT Analysis: Studies on ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate () reveal nonlinear optical (NLO) properties, implying similar investigations could elucidate the target’s electronic behavior .
- Crystallography : SHELX and ORTEP () are critical for resolving (E)-configuration and molecular packing .
Biological Activity
2-Methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a hydrazone linkage, which is known for its ability to interact with biological targets. The structural formula can be summarized as follows:
Antitumor Activity
Recent studies indicate that derivatives similar to 2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate exhibit significant antitumor properties. For instance, compounds with hydrazone structures have shown inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Table 1: Antitumor Activity of Hydrazone Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | HeLa | 10 | Cell cycle arrest |
| Compound C | A549 | 20 | Inhibition of angiogenesis |
Anti-inflammatory Effects
The anti-inflammatory properties of hydrazone derivatives have been documented in various studies. These compounds can inhibit the production of pro-inflammatory cytokines and modulate pathways involving NF-kB and COX-2.
Case Study:
In a study by Umesha et al., a series of pyrazole derivatives were synthesized, demonstrating anti-inflammatory activity by reducing the levels of TNF-α and IL-6 in vitro . The structural similarities with the compound suggest potential for similar activities.
Antimicrobial Activity
The antimicrobial efficacy of related compounds has also been explored. Compounds with similar structural motifs have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Related Hydrazone Compounds
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 32 µg/mL |
| Compound E | S. aureus | 16 µg/mL |
| Compound F | Pseudomonas aeruginosa | 64 µg/mL |
The biological activity of 2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate may involve several mechanisms:
- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
- DNA Interaction: The hydrazone moiety may facilitate interaction with DNA, leading to the inhibition of replication in cancer cells.
- Reactive Oxygen Species (ROS) Modulation: Some studies indicate that these compounds can modulate oxidative stress responses, enhancing their therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
